Ellagic acid
Overview
Description
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits and vegetables, such as pomegranates, strawberries, raspberries, and walnuts . It is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects . The compound is a dilactone of hexahydroxydiphenic acid and is produced by plants through the hydrolysis of ellagitannins .
Mechanism of Action
Target of Action
Ellagic acid (EA) is a natural polyphenol found in various fruits and vegetables . It has been studied for its potential therapeutic effects, which primarily involve antioxidant and anti-proliferative activities . EA’s primary targets include a range of carbonic anhydrases and kinases, such as carbonic anhydrase 1, 2, 3, 4, 5A, 5B, 6, 7, 9, 12, 14, casein kinase II subunit alpha, and cAMP-dependent protein kinase catalytic subunit alpha . These targets play crucial roles in various biological processes, including cellular metabolism, signal transduction, and immune response.
Mode of Action
The exact mechanism of action of EA is still under investigation . It is known that ea’s therapeutic action mostly involves antioxidant and anti-proliferative effects . EA has been shown to inhibit the activity of its target enzymes, thereby modulating various cellular processes . For instance, EA can induce apoptosis in cancer cells by preventing the activation of the PI3K/Akt signaling pathway and modulating downstream Bcl-2 family proteins . Additionally, EA has been found to promote blood coagulation by activating factor XII of the intrinsic cascade .
Biochemical Pathways
EA affects several biochemical pathways. It has been found to remodel the gut microbiome composition, particularly increasing the relative abundances of short-chain fatty acids-producing bacteria like Alloprevotella . This leads to an up-regulation of propionate (C3), which has been linked to the alleviation of symptoms in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis . EA also modulates the synthesis and degradation of lipids and maintains essential trace element levels .
Pharmacokinetics
The pharmacokinetics of EA show high interindividual variability . After oral consumption, EA is rapidly absorbed, with maximum concentrations reached in about 1 hour . Some studies have suggested that EA may interact with P-glycoprotein (p-gp), which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of EA’s action are diverse and depend on the specific context. For instance, in the context of cancer, EA has been found to eliminate self-sufficiency in growth signals and restore responsiveness to growth-inhibitory signals . In the context of autoimmune diseases, EA has been shown to halt the progression of EAE by regulating a microbiota-metabolites-immunity axis .
Action Environment
The action, efficacy, and stability of EA can be influenced by various environmental factors. For instance, the presence of UV light, heat, and high concentrations of salt ions can reduce the stability of EA . Moreover, the effects of EA have been found to have large interindividual variability, which is thought to be related to differences in gut microbiota . Therefore, the environment in which EA acts can significantly impact its therapeutic effects.
Biochemical Analysis
Biochemical Properties
Ellagic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative stress . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound has been shown to inhibit the activity of certain enzymes like matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . These interactions highlight the compound’s role in modulating biochemical pathways and maintaining cellular homeostasis.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, prostate, and colon cancer cells . This compound influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been reported to regulate the expression of genes involved in inflammation and oxidative stress, thereby modulating cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity and function . For instance, this compound has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of cell proliferation and survival . Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, such as p53 and Bcl-2 . These molecular interactions contribute to the compound’s ability to regulate cellular processes and maintain cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can undergo metabolic transformations in the gut, leading to the formation of bioactive metabolites such as urolithins . These metabolites have been found to exert similar or even enhanced biological activities compared to the parent compound . Long-term studies have demonstrated that this compound can modulate cellular responses over extended periods, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion to bioactive metabolites by gut microbiota . The compound undergoes hydrolysis to release this compound from ellagitannins, followed by further metabolism to produce urolithins . These metabolites are absorbed into the bloodstream and exert biological effects on various tissues . This compound also interacts with enzymes involved in phase I and phase II metabolism, influencing the detoxification and elimination of xenobiotics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed in the intestines and transported to different tissues via the bloodstream . Within cells, this compound can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its conversion to bioactive metabolites, which can enhance its bioavailability and biological activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound has been shown to localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . These subcellular interactions contribute to the compound’s ability to regulate cellular processes and maintain cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ellagic acid can be synthesized through several methods. One common approach involves the chemical synthesis from gallic acid by heating it with arsenic acid or silver oxide . Another method includes the mechanochemical-assisted extraction and macroporous resin adsorption from plant sources like Phyllanthus urinaria L . The key parameters for this method include milling time, ball mill speed, and acidolysis conditions .
Industrial Production Methods: Industrial production of this compound often involves plant extraction, chemical synthesis, and enzymatic degradation . The extraction process typically includes acid hydrolysis, ultrasonic assistance, and the use of surface-active agents to optimize efficiency . The separation and purification are achieved through methods like alkali soluble acid precipitation, high-performance counter-current chromatography, and macroporous resin adsorption technology .
Chemical Reactions Analysis
Types of Reactions: Ellagic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It reacts as a weak acid and is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .
Common Reagents and Conditions: Common reagents used in reactions with this compound include sulfuric acid for acidolysis, and macroporous resins for purification . The acid-base reaction between phenols and bases generates heat, and flammable gas (H2) is often produced .
Major Products: The major products formed from these reactions include urolithins, which are microbial metabolites of this compound derivatives produced by colonic microbiota .
Scientific Research Applications
Ellagic acid has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-cancer properties . It is used in the development of functional foods, dietary supplements, and pharmaceuticals . In medicine, this compound is investigated for its potential in treating cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes . It also finds applications in the cosmetic industry for its skin-protective effects .
Comparison with Similar Compounds
Ellagic acid is often compared with other polyphenolic compounds like gallic acid, quercetin, and rutin . While all these compounds exhibit antioxidant properties, this compound is unique due to its ability to form urolithins, which have enhanced bioavailability and biological activity . Similar compounds include gallic acid, which is a precursor in the synthesis of this compound, and quercetin, known for its neuroprotective benefits .
Properties
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSDNFLWKVMVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O8 | |
Record name | ELLAGIC ACID | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2020557 | |
Record name | Ellagic acid | |
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Molecular Weight |
302.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
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Record name | Ellagic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08846 | |
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Record name | ELLAGIC ACID | |
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Density |
1.667 at 64 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ELLAGIC ACID | |
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Mechanism of Action |
The exact mechanism of action of ellagic acid in its different potential indications is still being investigated., Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene., Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene., A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity., ... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed. | |
Record name | Ellagic acid | |
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Record name | ELLAGIC ACID | |
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Color/Form |
Cream colored needles from pyridine | |
CAS No. |
476-66-4 | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
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Record name | Ellagic acid [INN:DCF] | |
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Record name | Ellagic acid | |
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Record name | ellagic acid | |
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Record name | Ellagic acid | |
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Record name | Ellagic acid | |
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Record name | ELLAGIC ACID | |
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Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C | |
Record name | ELLAGIC ACID | |
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Record name | Ellagic acid | |
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Record name | Ellagic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does ellagic acid exert its anti-cancer effects?
A1: Research suggests several mechanisms contribute to this compound's anti-cancer properties:
- Inhibition of Cell Proliferation: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including melanoma [], gastric cancer [], and breast cancer [].
- Induction of Apoptosis: Studies show this compound can trigger apoptosis (programmed cell death) in cancer cells, as observed in melanoma [] and gastric cancer [] cell lines.
- Modulation of Oxidative Stress: this compound exhibits antioxidant properties and has been shown to influence oxidative stress markers in gastric cancer cells [].
- Anti-angiogenesis: this compound can inhibit angiogenesis (formation of new blood vessels), which is crucial for tumor growth and metastasis, particularly in breast cancer models by targeting the VEGFR-2 signaling pathway [].
- Modulation of Specific Signaling Pathways: In breast cancer cells, this compound has been shown to inhibit the SDF1α/CXCR4 signaling pathway, which plays a role in tumor cell migration and invasion [].
Q2: How does this compound protect against UV-induced skin damage?
A2: this compound demonstrates photoprotective effects against UV radiation through:
- Attenuation of UV-Induced Toxicity: It safeguards skin cells from UV-B-induced damage, as evidenced by improved cell viability in MTT assays [].
- Prevention of Collagen Degradation: this compound mitigates collagen breakdown by inhibiting the production of matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, in UV-exposed dermal fibroblasts [].
- Reduction of Inflammation: It reduces the expression of inflammatory markers like ICAM-1 in UV-irradiated HaCaT cells, indicating its anti-inflammatory properties in skin exposed to UV radiation [].
Q3: What is the role of this compound in protecting against liver damage?
A3: Studies suggest this compound may protect against liver damage through:
- Antioxidant Activity: this compound demonstrates antioxidant effects, scavenging free radicals and protecting against oxidative stress, which can contribute to liver injury [, ].
- Anti-Inflammatory Effects: It may reduce the production of inflammatory cytokines, mitigating inflammation associated with liver damage [, ].
- Anti-Fibrotic Activity: this compound has shown potential in reducing liver fibrosis by inhibiting the activation of hepatic stellate cells, the primary cells responsible for collagen production during liver fibrosis [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.